molecular formula C11H12N2O2S B8490574 3-(Benzothiazol-6-ylamino)-butyric acid

3-(Benzothiazol-6-ylamino)-butyric acid

Cat. No.: B8490574
M. Wt: 236.29 g/mol
InChI Key: UVNZAASPJMPLGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzothiazol-6-ylamino)-butyric acid is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-6-ylamino)butanoic acid

InChI

InChI=1S/C11H12N2O2S/c1-7(4-11(14)15)13-8-2-3-9-10(5-8)16-6-12-9/h2-3,5-7,13H,4H2,1H3,(H,14,15)

InChI Key

UVNZAASPJMPLGA-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC1=CC2=C(C=C1)N=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-butyric acid ethyl ester (2 g, 15.27 mmol), 6-iodo-benzothiazole (3.98 g. 15.27 mmol) and potassium carbonate (5.27 g, 38.18 mmol) were dissolved in DMF (50 mL) and the reaction mixture was purged with argon for 10 minutes. This was followed by the addition of copper iodide (290 mg, 1.527 mmol) and the resulting mixture was heated to 110° C. overnight. The reaction was monitored by TLC (10% MeOH in CHCl3) which showed the presence of starting material. The reaction mixture was heated to 120° C. for a further 24 hours. The reaction mixture was concentrated and adjusted the pH to 5 using acetic acid. The reaction mixture was partitioned between water and ethylacetate. The organic layer was dried over Na2SO4 and concentrated. Purification by column chromatography on silica gel (1% MeOH in CHCl3) afforded 800 mg of the product (22.22% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
290 mg
Type
catalyst
Reaction Step Four
Yield
22.22%

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